[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid

Medicinal Chemistry Cannabinoid Research Structural Biology

[(2-Hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid (CAS 380210-28-6) is a synthetic small molecule (MF: C21H26O5, MW: 358.4 g/mol) belonging to the 6H-benzo[c]chromen-6-one class. This class, also referred to as cannabilactones, features a tricyclic core which is a key pharmacophore for biological activity, most notably as selective cannabinoid CB2 receptor agonists.

Molecular Formula C21H26O5
Molecular Weight 358.434
CAS No. 380210-28-6
Cat. No. B2725341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid
CAS380210-28-6
Molecular FormulaC21H26O5
Molecular Weight358.434
Structural Identifiers
SMILESCCCCCCC1=CC2=C(C=C1OCC(=O)O)OC(=O)C3=C2CCCC3
InChIInChI=1S/C21H26O5/c1-2-3-4-5-8-14-11-17-15-9-6-7-10-16(15)21(24)26-19(17)12-18(14)25-13-20(22)23/h11-12H,2-10,13H2,1H3,(H,22,23)
InChIKeyRYMHAEFPTXNFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(2-Hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid (CAS 380210-28-6): A Structurally Distinct Benzochromenone for Targeted Library Design


[(2-Hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid (CAS 380210-28-6) is a synthetic small molecule (MF: C21H26O5, MW: 358.4 g/mol) belonging to the 6H-benzo[c]chromen-6-one class [1]. This class, also referred to as cannabilactones, features a tricyclic core which is a key pharmacophore for biological activity, most notably as selective cannabinoid CB2 receptor agonists [2]. The target compound is structurally differentiated from the foundational cannabilactone chemotype by a saturated tetrahydro ring system, a 2-hexyl lipophilic side chain, and a 3-oxyacetic acid moiety, features that are predicted to confer distinct physicochemical and pharmacological properties compared to its aromatic, alkyl-substituted analogs [1].

Why Generic Substitution of Cannabilactone Analogs Fails: The Case for [(2-Hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid


Within the cannabilactone class, simple substitution of analogs is not possible due to the profound impact of minor structural changes on receptor selectivity and functional activity. A seminal study established that replacing the 6-oxo group with a 6-hydroxy moiety abolishes CB2 selectivity, and the optimal side chain at the 3-position is critical for achieving high affinity [1]. The target compound combines three features absent from the prototypical, sub-nanomolar CB2 agonists (e.g., AM1714): a saturated tetrahydro ring, an n-hexyl chain, and a polar oxyacetic acid tail. These differences are predicted to radically alter target engagement, necessitating a unique evaluation for any research application and making generic procurement of 'similar' benzochromenones scientifically invalid.

Quantitative Differentiation Guide for [(2-Hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid


Structural Differentiation: Tetrahydro Core vs. Aromatic Cannabilactones

The target compound possesses a saturated 7,8,9,10-tetrahydro ring, which fundamentally alters the molecule's planarity and conformational flexibility compared to the class-defining, fully aromatic benzo[c]chromen-6-ones like AM1714. X-ray crystallography has confirmed the planar conformation of the aromatic cannabilactone core is critical for its high CB2 affinity [1]. The saturated ring in the target compound introduces a non-planar, more flexible scaffold, which is predicted to eliminate sub-nanomolar CB2 binding but may confer unique selectivity for other targets.

Medicinal Chemistry Cannabinoid Research Structural Biology

Lipophilicity Modulation by 3-Oxyacetic Acid: A Mechanism for Altered Pharmacokinetics

The introduction of a 3-oxyacetic acid substituent in the target compound reduces its computed lipophilicity (XLogP3-AA = 5.4) compared to analog AM1714 (XLogP3 = 7.2), which features a lipophilic 3-(1,1-dimethylheptyl) chain [1][2]. Conversely, the target compound is significantly more lipophilic than the unsubstituted analog [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid (XLogP3-AA = 2.4) [3], demonstrating that the 2-hexyl chain adds substantial lipophilic character while the acid moiety maintains water solubility potential.

Drug Discovery Physicochemical Properties ADME

Molecular Weight Differentiation from Common Cannabilactone Screening Compounds

With a molecular weight of 358.4 g/mol, the target compound occupies a distinct chemical space between the smaller parent scaffold without the hexyl group (MW: 274.27 g/mol for CAS 325737-63-1) and more complex analogs like AM1714 (MW: 354.48 g/mol) [1]. While its mass is similar to AM1714, the difference in atom composition (C21H26O5 vs. C22H26O4) and functionality is significant, resulting in a different hydrogen bond donor/acceptor profile.

Chemical Library Design Fragment-Based Drug Discovery Lead Optimization

Defined Application Scenarios for [(2-Hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid Stemming from Evidence


Exploring Non-CB2 Biological Targets with a Divergent Cannabilactone Scaffold

Given that the saturated tetrahydro core is predicted to abolish the high CB2 receptor affinity characteristic of planar, aromatic cannabilactones [1], this compound is best deployed as a negative control or a probe for identifying novel target engagement distinct from the endocannabinoid system. Its unique scaffold can be used in phenotypic screening to uncover new mechanisms of action.

Physicochemical Property Studies for Lead Optimization Programs

The compound's intermediate computed lipophilicity (XLogP3-AA = 5.4) [2], which differs significantly from both highly lipophilic CB2 agonists like AM1714 (XLogP3 = 7.2) and polar, low-molecular-weight analogs, makes it a suitable tool for investigating the impact of lipophilic efficiency (LipE) and permeability-solubility trade-offs in a tetrahydrobenzochromenone series.

Chemical Biology Tool for Investigating 6-Oxo Pharmacophore Functionality

The retention of the 6-oxo group, a pharmacophore critical for CB2 selectivity in aromatic cannabilactones [1], combined with the flexible tetrahydro ring, allows researchers to decouple the role of the lactone from overall scaffold geometry. This compound can serve as a critical tool in studying structure-activity relationships (SAR) around the 6-oxo moiety in a non-planar context.

Diversity-Oriented Synthesis and Library Enrichment

The combination of a 2-n-hexyl chain and a 3-oxyacetic acid functional handle provides a distinct vector for late-stage diversification not present in commercially available benzochromenone collections. The free carboxylic acid allows for rapid amide coupling or esterification, enabling the generation of focused compound libraries for high-throughput screening.

Quote Request

Request a Quote for [(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.